Cas no 77086-21-6 (Dizocilpine)

Dizocilpine, also known as MK-801, is a non-competitive antagonist of the NMDA (N-methyl-D-aspartate) receptor. It exhibits high selectivity and potency in blocking the receptor's ion channel, making it a valuable tool in neuroscience research. Its mechanism of action involves binding to the phencyclidine (PCP) site within the channel, thereby inhibiting excitatory neurotransmission mediated by glutamate. Dizocilpine is widely utilized in studies investigating neuroprotection, excitotoxicity, and mechanisms underlying neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. Its ability to modulate synaptic plasticity and neuronal death pathways has also made it a key compound in exploring psychiatric conditions, including schizophrenia. The compound is noted for its stability and reproducibility in experimental settings.
Dizocilpine structure
Dizocilpine structure
Product Name:Dizocilpine
CAS No:77086-21-6
MF:C16H15N
MW:221.297003984451
CID:580010
PubChem ID:180081
Update Time:2025-06-07

Dizocilpine Chemical and Physical Properties

Names and Identifiers

    • Dizocilpine
    • 5H-​Dibenzo[a,​d]​cyclohepten-​5,​10-​imine, 10,​11-​dihydro-​5-​methyl-​, (5S,​10R)​-
    • MK-801 (Dizocilpine)
    • (5S,10R)-5-methyl-10,11-dihydro-5H-5,10-epiminodibenzo[a,d][7]annulene
    • 5H-Dibenzo(a,d)cyclohepten-5,10-imine, 10,11-dihydro-5-methyl-, (5S)-
    • Dizocilpina
    • Dizocilpina [INN-Spanish]
    • Dizocilpine [INN]
    • Dizocilpinum
    • Dizocilpinum [INN-Latin]
    • HSDB 7641
    • MK 801
    • UNII-7PY8KH681I
    • (5S,10R)-10,11-Dihydro-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine
    • LBOJYSIDWZQNJS-CVEARBPZSA-N
    • SCHEMBL34528
    • BPBio1_000108
    • 1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10(15),11,13-hexaene maleate((+)-MK801)
    • (+/-)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10(15),11,13-hexaene
    • PDSP2_000177
    • Biomol-NT_000210
    • EX-A1701
    • BRD-K58930050-001-01-1
    • Prestwick0_000109
    • MK-801
    • CHEBI:132408
    • (1S)-1-methyl-16-azatetracyclo[7.6.1.0^{2,7}.0^{10,15}]hexadeca-2(7),3,5,10,12,14-hexaene; (2Z)-but-2-enedioate
    • (+/-) MK-8011-methyl-(9R,1R)-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10(15),11,13-hexaene
    • Q4386371
    • (+)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10(15),11,13-hexaene
    • BSPBio_000098
    • Lopac-M-108
    • BPBio1_001272
    • 1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10(15),11,13-hexaene
    • (+/-)-MK801
    • CS-0020032
    • CHEMBL284237
    • NCGC00016935-05
    • NCGC00015627-01
    • (MK-801)1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10(15),11,13-hexaene
    • (Rac)-Dizocilpine
    • 1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10(15),11,13-hexaene
    • (1S,9R)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene
    • NCGC00016935-06
    • HY-15084B
    • (Dizocilpine)1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10(15),11,13-hexaene
    • (Rac)-MK-801
    • Prestwick1_000109
    • DIZOCILPINE [WHO-DD]
    • Lopac0_000872
    • 1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10,12,14-hexaene
    • (+)-MK-801
    • CHEBI:34725
    • NCGC00015627-02
    • 77086-21-6
    • (5S,10S)-(+)-5-methyl-10,11-dihydro-5Hdibenzo[a,d]cyclohepten-5,10-imine
    • (1S,9R)-1-methyl-16-azatetracyclo[7.6.1.0?,?.0??,??]hexadeca-2,4,6,10,12,14-hexaene
    • 5H-Dibenzo[a,d]cyclohepten-5,10-imine, 10,11-dihydro-5-methyl-, (5S,10R)-
    • Prestwick2_000109
    • MK801
    • (-)-MK801
    • dizocilpine-(+)
    • 10,11-Dihydro-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine.(MK-801)
    • (1S,9R)-1-methyl-16-azatetracyclo[7.6.1.0^{2,7}.0^{10,15}]hexadeca-2(7),3,5,10(15),11,13-hexaene
    • 1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10(15),11,13-hexaene(MK-801)
    • DTXSID3048447
    • (+)MK-801
    • 5H-Dibenzo[a,d]cyclohepten-5,10-imine, 10,11-dihydro-5-methyl-, (5S)-, (2Z)-2-butenedioate (1:1)
    • PDSP1_000178
    • DIZOCILPINE [HSDB]
    • (-)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10(15),11,13-hexaene
    • BRD-K58930050-050-03-4
    • PDSP2_001265
    • 5H-DIBENZO(A,D)CYCLOHEPTEN-5,10-IMINE, 10,11-DIHYDRO-5-METHYL-, (+)-
    • SDCCGSBI-0050847.P002
    • Prestwick3_000109
    • Lopac-M-107
    • HMS3267C15
    • AKOS026673945
    • AT27821
    • SW197022-4
    • BDBM50030386
    • NCGC00016935-04
    • 7PY8KH681I
    • GTPL2403
    • CDA08621
    • SPBio_002037
    • NS00076277
    • PDSP1_001281
    • DIZOCILPINE [MI]
    • NCGC00016935-19
    • CCG-204954
    • BDBM50344263
    • AC-35306
    • (5S,10R)-(+)-5-methyl-10,11-dihydro-5Hdibenzo[a,d]cyclohepten-5,10-imine
    • NCGC00024876-02
    • (+)-10,11-DIHYDRO-5-METHYL-5H-DIBENZO(A,D)CYCLOHEPTEN-5,10-IMINE
    • (1S,9R)-1-methyl-16-azatetracyclo[7.6.1.0^{2,7}.0^{10,15}]hexadeca-2,4,6,10(15),11,13-hexaene
    • (5S,10R)-5-methyl-10,11-dihydro-5H-5,10-epiminodibenzo(a,d)(7)annulene
    • TS-09284
    • DA-52593
    • Dizocilipina (Spanish)
    • DTXCID3028421
    • Dizocilipina
    • Dizocilpinum (INN-Latin)
    • (+)-dizocilpine
    • BRD-K58930050-001-05-2
    • 5R,10S-(+)-5-methyl-10,11-dihydro-5H-dibenzo
    • Dizocilpinum (Latin)
    • (2S)-3-(hydroxymethyl)-2-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl)oxy-but-3-enenitrile
    • Dizocilpina (INN-Spanish)
    • (2S)-3-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-but-3-enenitrile
    • Dizocilpine free base?
    • BRD-K58930050-050-15-8
    • MDL: MFCD06412575
    • Inchi: 1S/C16H15N/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16/h2-9,15,17H,10H2,1H3/t15-,16+/m1/s1
    • InChI Key: LBOJYSIDWZQNJS-CVEARBPZSA-N
    • SMILES: N1[C@@H]2CC3C=CC=CC=3[C@@]1(C)C1C=CC=CC2=1

Computed Properties

  • Exact Mass: 221.120449483g/mol
  • Monoisotopic Mass: 221.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 0
  • Complexity: 313
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 1.144±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 68.75 ºC
  • Solubility: Very slightly soluble (0.17 g/l) (25 º C),
  • Specific Rotation: 20589 +161.4° (c = 0.038 g/2 ml ethanol)

Dizocilpine Pricemore >>

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Additional information on Dizocilpine

Dizocilpine (CAS No. 77086-21-6): A Comprehensive Overview of Its Applications and Recent Research Findings

Dizocilpine, chemically known by its CAS number 77086-21-6, is a compound that has garnered significant attention in the field of neuroscience and pharmacology. This synthetic molecule belongs to the class of phencyclidine (PCP) analogs and has been extensively studied for its unique pharmacological properties. The primary interest in Dizocilpine stems from its ability to act as a potent antagonist at the N-methyl-D-aspartate (NMDA) receptor, a critical ion channel involved in various neurological processes.

The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity has been implicated in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Dizocilpine's ability to modulate NMDA receptor function has made it a valuable tool in both preclinical and clinical research aimed at understanding and treating these conditions.

Recent studies have highlighted the potential of Dizocilpine as a therapeutic agent for neurodegenerative diseases. For instance, research published in the journal Neuropharmacology demonstrated that Dizocilpine could protect against neurotoxicity induced by amyloid-beta peptides, a hallmark of Alzheimer's disease. The study showed that administration of Dizocilpine reduced neuronal damage and improved cognitive function in animal models. These findings suggest that Dizocilpine may have therapeutic potential in mitigating the progression of Alzheimer's disease by modulating NMDA receptor activity.

In addition to its applications in neurodegenerative diseases, Dizocilpine has also been explored for its potential role in treating chronic pain conditions. Chronic pain is often associated with increased NMDA receptor sensitivity, leading to heightened pain perception. A study published in the Journal of Pain reported that Dizocilpine could attenuate chronic pain responses in rats by reducing NMDA receptor-mediated hyperalgesia. This suggests that Dizocilpine might be a viable candidate for developing novel analgesics targeting chronic pain pathways.

The pharmacological profile of Dizocilpine also makes it an interesting compound for studying the mechanisms underlying psychiatric disorders such as schizophrenia and depression. Preclinical studies have indicated that Dizocilpine can influence neurotransmitter systems involved in these conditions. For example, research has shown that Dizocilpine can modulate dopamine release in the brain, which is relevant to the pathophysiology of schizophrenia. By understanding how Dizocilpine interacts with these neurotransmitter systems, researchers can gain insights into potential therapeutic strategies for these psychiatric disorders.

From a chemical perspective, Dizocilpine is characterized by its complex molecular structure, which includes a piperidine ring and a phenyl ring substituent. This structural feature contributes to its high affinity for the NMDA receptor. The synthesis of Dizocilpine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advances in synthetic chemistry have enabled more efficient and scalable production methods for Dizocilpine, facilitating its use in both research and potential clinical applications.

The safety profile of Dizocilpine is another critical aspect that has been thoroughly evaluated through extensive preclinical studies. These studies have assessed various parameters including acute toxicity, chronic toxicity, and potential side effects. While Dizocilpine exhibits some degree of central nervous system side effects due to its interaction with NMDA receptors, these effects are generally manageable with appropriate dosing regimens. Ongoing research aims to optimize the therapeutic window of Dizocilpine to minimize side effects while maximizing therapeutic benefits.

In conclusion, Dizocilpine (CAS No. 77086-21-6) is a multifaceted compound with significant implications in neuroscience and pharmacology. Its ability to modulate NMDA receptor activity has opened up new avenues for treating neurodegenerative diseases, chronic pain, and psychiatric disorders. Recent research findings continue to enhance our understanding of its mechanisms of action and therapeutic potential. As research progresses, Dizocilpine is poised to play an increasingly important role in the development of novel treatments for a wide range of neurological and psychiatric conditions.

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